

Application of toluene diisocyanate in the synthesis of biomedical polyurethanes.

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Compound of Interest

Compound Name: TOLUENE DIISOCYANATE

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Application Notes: Toluene Diisocyanate in Biomedical Polyurethane Synthesis

Introduction

Polyurethanes (PUs) are a highly versatile class of polymers extensively used in the biomedical field, valued for their tunable mechanical properties, biocompatibility, and biodegradability.[1]

Toluene diisocyanate (TDI), an aromatic diisocyanate, has been a foundational component in the synthesis of many polyurethanes.[1] However, its application in the biomedical sphere, particularly for long-term implants, is approached with caution. A primary concern is that TDI-based polyurethanes can degrade in vivo to produce 2,4-toluenediamine (TDA), a compound classified as a potential carcinogen.[2][3][4] Consequently, much of the current research for medical-grade polyurethanes has shifted towards aliphatic diisocyanates, which are considered less toxic.[2][3][5]

Despite these concerns, TDI-based polyurethanes continue to be investigated for specific biomedical applications where their unique material properties are advantageous and the risk of degradation product toxicity can be managed, such as in short-term devices or drug delivery systems.[1] These application notes provide detailed protocols for the synthesis, characterization, and biocompatibility assessment of TDI-based polyurethanes for research purposes.

Data Presentation: Properties of TDI-Based Biomedical Polyurethanes

The properties of TDI-based polyurethanes can be significantly altered by adjusting the formulation, particularly the type of polyol and the ratio of hard to soft segments. The following tables summarize key quantitative data and typical assessment outcomes.

Table 1: Mechanical Properties of TDI-Based Polyurethane Films Note: Specific quantitative data for TDI-based polyurethanes in recent biomedical literature is limited due to the shift towards aliphatic isocyanates. This table serves as a template for researchers to populate with experimental data.

| Polyol Type | Hard Segment Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---------------------------------------|--------------------------|------------------------|-------------------------|
| Poly(oxytetramethylene) glycol (PTMG) | 20 | Data not available | Data not available |
| Poly(oxytetramethylene) glycol (PTMG) | 25 | Data not available | Data not available |
| Poly(oxytetramethylene) glycol (PTMG) | 30 | Data not available | Data not available |
| Polycaprolactone (PCL) | 20 | Data not available | Data not available |
| Polycaprolactone (PCL) | 30 | Data not available | Data not available |

Table 2: Summary of Biocompatibility Assessment for TDI-Based Polyurethanes

| Assay Type | Test Method | Typical Result for TDI-Based PU | Reference/Standard |
|-------------------|------------------------|---|--------------------|
| Cytotoxicity | ISO 10993-5, MTT Assay | Can exhibit cytotoxic effects depending on formulation and leachable components.[6] A reduction in cell viability >30% is considered a cytotoxic effect.[7] | ISO 10993-5[7][8] |
| Hemocompatibility | ASTM F756-17 | Hemolysis: Generally higher than aliphatic PUs.[6] Platelet Adhesion: Higher platelet adhesion compared to modified or aliphatic PUs. | ISO 10993-4[9] |
| Mutagenicity | Ames Test | Aromatic TDI can show higher mutagenicity compared to aliphatic diisocyanates.[6] | OECD 471 |

Experimental Protocols

Protocol 1: Synthesis of TDI-Based Polyurethane (Two-Step Prepolymer Method)

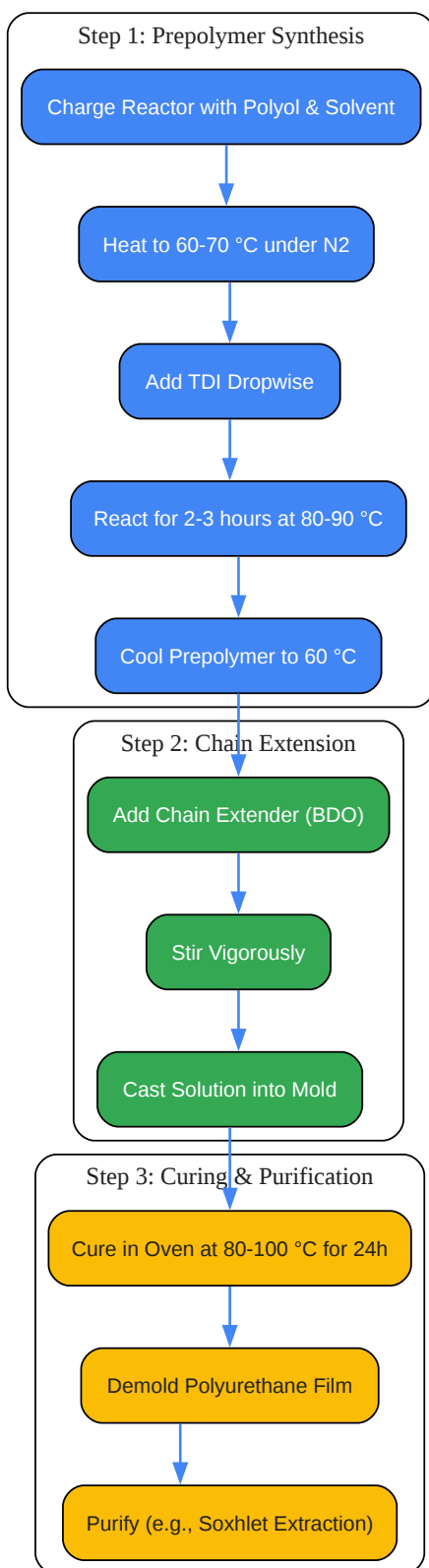
This protocol describes the synthesis of an NCO-terminated prepolymer using TDI and a polyol, followed by chain extension to form the final polyurethane elastomer.

Materials:

- **2,4-Toluene diisocyanate (TDI)**

- Polyol (e.g., Poly(oxytetramethylene) glycol (PTMG), MW 1000-2000 g/mol)
- Chain Extender (e.g., 1,4-Butanediol (BDO))
- Solvent (e.g., anhydrous N,N-Dimethylacetamide (DMAc) or Dimethylformamide (DMF))
- Catalyst (e.g., Dibutyltin dilaurate (DBTDL), optional)
- Four-necked reaction kettle with a mechanical stirrer, thermometer, nitrogen inlet, and dropping funnel

Workflow:



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Caption: Workflow for the two-step synthesis of TDI-based polyurethane.

Procedure:

- **Prepolymer Synthesis:** a. Dry all glassware in an oven at 110°C overnight and cool under a stream of dry nitrogen. b. Charge the reaction kettle with the calculated amount of polyol and anhydrous solvent. c. Begin stirring and heat the mixture to 60-70°C under a continuous nitrogen blanket to remove any residual moisture. d. Slowly add the stoichiometric amount of TDI to the reactor dropwise over 30-60 minutes. An exothermic reaction will occur. e. After the addition is complete, raise the temperature to 80-90°C and continue the reaction for 2-3 hours.[\[10\]](#) The progress can be monitored by titrating for the isocyanate (NCO) content.
- **Chain Extension:** a. Cool the NCO-terminated prepolymer to approximately 60°C.[\[10\]](#) b. Add the calculated amount of chain extender (e.g., BDO) to the prepolymer solution while stirring vigorously. c. Continue mixing for 5-10 minutes until the solution becomes viscous and homogenous.
- **Curing and Film Casting:** a. Pour the viscous polyurethane solution onto a flat, non-stick surface (e.g., a glass plate treated with a release agent). b. Place the cast film in a vacuum oven. c. Cure at 80-100°C for 24 hours to complete the polymerization and remove the solvent. d. After curing, cool to room temperature and carefully demold the polyurethane film. e. For biomedical applications, purification is critical. Use Soxhlet extraction with a suitable solvent (e.g., ethanol or deionized water) for at least 24 hours to remove unreacted monomers, catalysts, and small molecules.[\[11\]](#) f. Dry the purified film in a vacuum oven at 40-50°C until a constant weight is achieved.[\[11\]](#)

Protocol 2: Biocompatibility Assessment - In Vitro Cytotoxicity (MTT Assay)

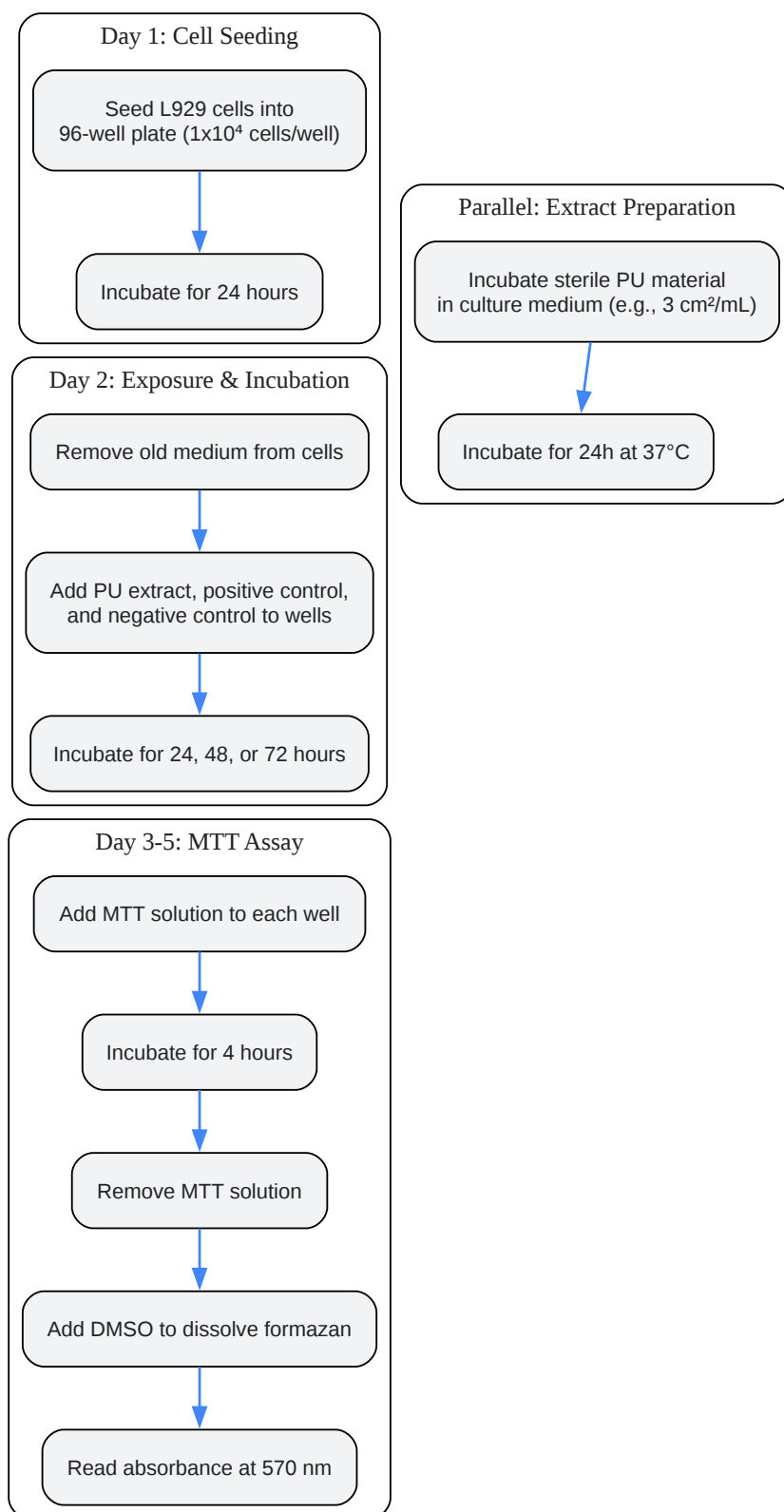
This protocol, based on ISO 10993-5, outlines a method to assess the potential toxicity of leachable substances from a TDI-based polyurethane material using an extract exposure method.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Sterilized TDI-based polyurethane material
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

- L929 fibroblast cell line (or other relevant cell line)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- Incubator (37°C, 5% CO₂)

Workflow:



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Caption: Assessment workflow for polyurethane cytotoxicity via MTT assay.

Procedure:

- **Extract Preparation:** a. Sterilize the polyurethane material (e.g., using ethylene oxide or gamma irradiation). b. Incubate the material in complete cell culture medium at a specified surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C to obtain the extract.[\[1\]](#)
- **Cell Seeding:** a. Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells per well.[\[1\]](#) b. Incubate for 24 hours to allow for cell attachment.[\[1\]](#)
- **Exposure to Extract:** a. After 24 hours, carefully remove the culture medium from the wells. b. Replace it with the prepared polyurethane extract. c. Include a positive control (e.g., medium with a known cytotoxic substance like 0.1% ZDEC-PU film extract) and a negative control (fresh culture medium).[\[1\]](#)[\[12\]](#) d. Incubate the cells with the extracts for desired time points (e.g., 24, 48, and 72 hours).[\[1\]](#)
- **MTT Assay:** a. After each incubation period, add MTT solution to each well and incubate for 4 hours.[\[1\]](#) During this time, viable cells will convert the yellow MTT into purple formazan crystals. b. Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.[\[1\]](#) c. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** a. Calculate cell viability as a percentage relative to the negative control. b. According to ISO 10993-5, a reduction in cell viability of more than 30% is considered a cytotoxic effect.[\[7\]](#)

Protocol 3: Hemocompatibility Assessment - Hemolysis and Platelet Adhesion

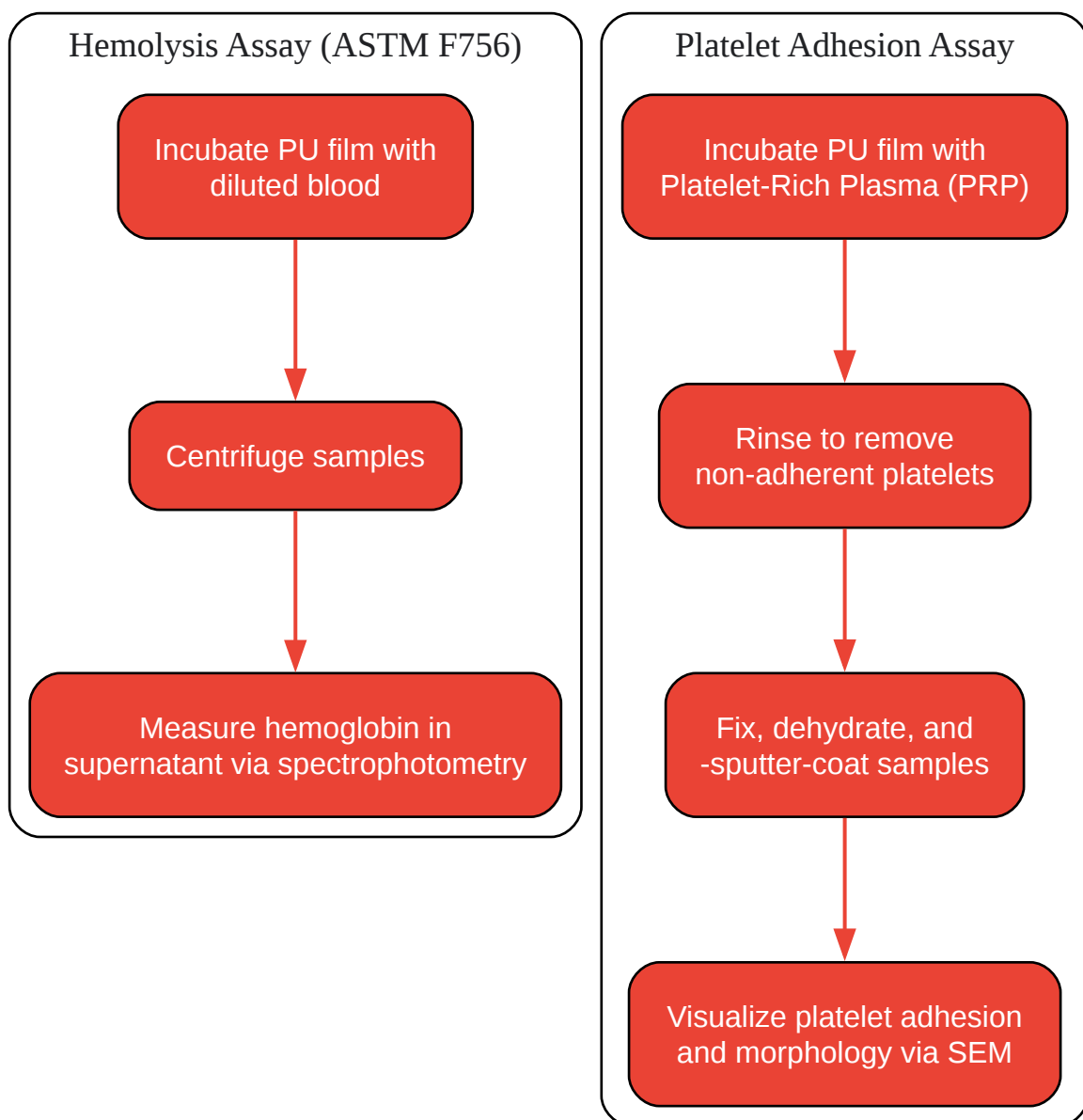
This protocol provides methods to evaluate the blood-contacting properties of the synthesized polyurethane, a critical step for any potential cardiovascular application.

Materials:

- Sterilized TDI-based polyurethane films
- Fresh human or animal whole blood with anticoagulant (e.g., sodium citrate)

- Phosphate-buffered saline (PBS)
- Triton X-100 (for positive control in hemolysis)
- Glutaraldehyde solution (for fixing platelets)
- Spectrophotometer
- Scanning Electron Microscope (SEM)

Workflow:



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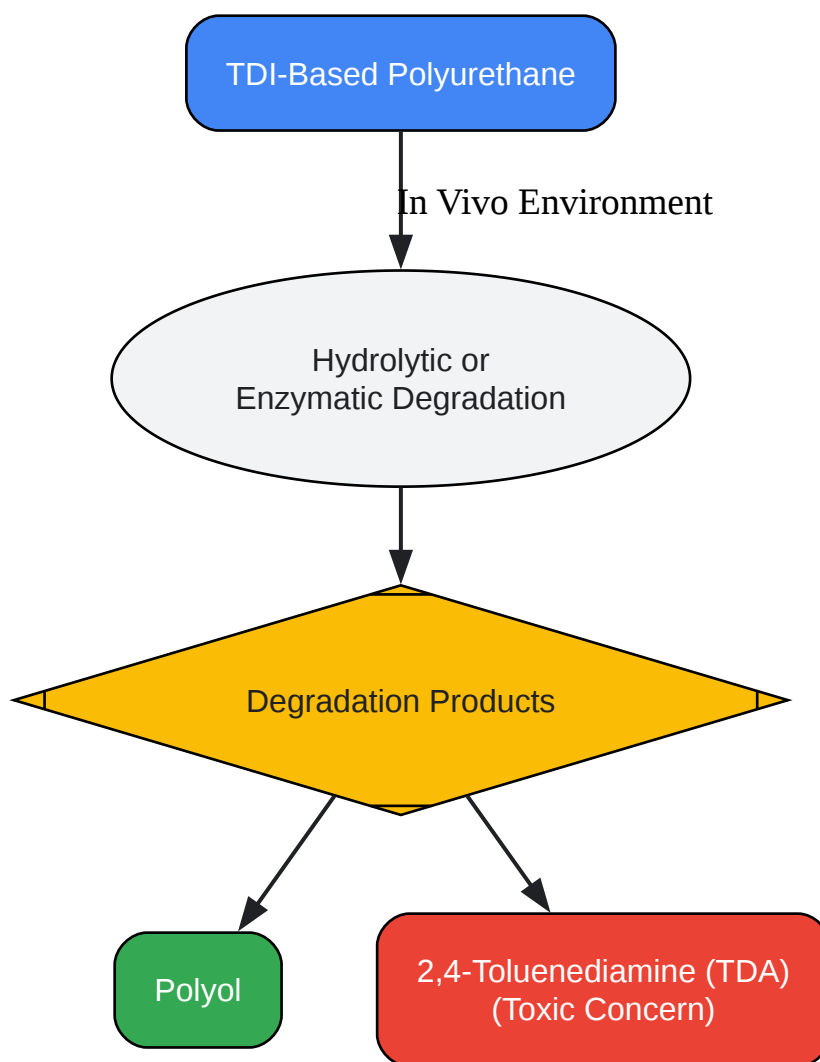
Caption: Workflow for hemocompatibility testing of polyurethanes.

Procedure:

- Hemolysis Test (Direct Contact Method, adapted from ASTM F756): a. Prepare diluted blood by mixing whole blood with PBS. b. Place samples of the sterile polyurethane film into test tubes. c. Add the diluted blood to the tubes. Use PBS as a negative control and Triton X-100 solution as a positive control. d. Incubate the tubes at 37°C for 2-4 hours with gentle agitation. e. After incubation, centrifuge the tubes to pellet the intact red blood cells. f. Carefully collect the supernatant and measure its absorbance at 540 nm to quantify the amount of released hemoglobin. g. Calculate the percent hemolysis relative to the positive control. Materials with a hemolysis ratio >5% are generally considered hemolytic.[13]
- Platelet Adhesion Test: a. Prepare Platelet-Rich Plasma (PRP) by centrifuging fresh whole blood at a low speed (e.g., 200 x g for 10 min).[14] b. Place sterile polyurethane film samples in the wells of a culture plate. c. Add PRP to each well, ensuring the material surface is fully covered, and incubate at 37°C for 1-2 hours. d. Gently rinse the samples with PBS to remove non-adherent platelets. e. Fix the adhered platelets using a glutaraldehyde solution (e.g., 2.5%). f. Dehydrate the samples using a graded series of ethanol solutions (e.g., 50%, 70%, 90%, 100%). g. Dry the samples (e.g., critical point drying) and sputter-coat with gold. h. Observe the surface using an SEM to assess the number and morphology of adhered platelets.[15] Activated platelets will show pseudopodial extensions, while non-activated platelets retain a spherical shape.

Degradation Pathway and Considerations

A significant concern for TDI-based polyurethanes in biomedical applications is their potential for hydrolytic or enzymatic degradation, which breaks the urethane linkages. This process can release the original constituents, including 2,4-toluenediamine (TDA), which raises toxicological concerns.[2][4][16]



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Caption: Degradation pathway of TDI-based polyurethanes.

Researchers must thoroughly evaluate the degradation profile and the potential for TDA release when considering any TDI-based polyurethane for a biomedical application. While TDI offers certain advantages in material properties, the potential toxicity of its degradation byproducts necessitates rigorous biocompatibility and long-term stability studies.[2][3]

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